For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action: Rineterkib Hydrochloride
Abstract
Rineterkib hydrochloride (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it functions as a potent inhibitor of both Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2, as well as the upstream kinase RAF.[2][3][4] By disrupting this critical signaling cascade, Rineterkib prevents the phosphorylation of downstream substrates, leading to the inhibition of ERK-dependent tumor cell proliferation, survival, and differentiation.[1][2] This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK signaling pathway is a central regulator of a wide variety of cellular processes, including proliferation, differentiation, migration, and survival.[4] In a significant portion of human cancers, this pathway is constitutively active due to activating mutations in genes such as KRAS or BRAF.[4] Rineterkib exerts its antineoplastic activity by directly targeting key kinases within this cascade.
Rineterkib binds to and inhibits ERK1 and ERK2, the terminal kinases in the pathway.[3] This inhibition prevents the activation of ERK-mediated signal transduction.[1] By blocking ERK, Rineterkib can overcome resistance mechanisms that arise from the reactivation of the pathway due to upstream mutations in RAS or RAF.[2] Additionally, reports indicate that Rineterkib can also directly inhibit RAF kinases.[3][4][5] This dual-targeting capability provides a more comprehensive blockade of the MAPK pathway. The ultimate result of this inhibition is a halt in the phosphorylation of numerous cytoplasmic and nuclear substrates, leading to a reduction in tumor cell proliferation and survival.[1][2][4]
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the points of inhibition by Rineterkib hydrochloride.
Caption: MAPK/ERK signaling pathway showing inhibition of RAF and ERK1/2 by Rineterkib.
Quantitative Data Summary
The efficacy of Rineterkib has been quantified in both preclinical and clinical settings. The data highlights its potent on-target effects and antitumor activity.
Table 1: Preclinical In Vivo Efficacy
| Model System | Dosing Regimen | Duration | Outcome | Reference |
| Calu-6 Human NSCLC Xenograft (Mice) | 50 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |
| Calu-6 Human NSCLC Xenograft (Mice) | 75 mg/kg, p.o., qd or q2d | 27 days | Significant reduction in tumor volume | [3][5] |
| p.o. = oral administration; qd = once daily; q2d = every other day |
Table 2: Clinical Pharmacodynamic and Dose-Finding Data
| Study | Combination Agent | Patient Population | Recommended Dose for Expansion (RDE) | Pharmacodynamic Endpoint | Result | Reference |
| Phase 1b (NCT02974725) | Naporafenib | KRAS-/BRAF-mutant NSCLC | Rineterkib 200 mg QD + Naporafenib 400 mg BID | DUSP6 mRNA levels | 45.5% median reduction from baseline | [6] |
| NSCLC = Non-Small Cell Lung Cancer; QD = once daily; BID = twice daily |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols representative of the types of experiments used to characterize Rineterkib hydrochloride.
In Vivo Xenograft Tumor Model
This protocol describes the methodology used to assess the antitumor efficacy of Rineterkib in a mouse model.
Objective: To determine the effect of Rineterkib on tumor growth in a subcutaneous xenograft model.
Materials:
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Calu-6 human NSCLC cells
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Immunocompromised mice (e.g., nude mice)
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Rineterkib hydrochloride
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Vehicle solution (see Protocol 3.2)
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Calipers for tumor measurement
Procedure:
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Cell Culture: Calu-6 cells are cultured under standard conditions until a sufficient number of cells are available for implantation.
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Tumor Implantation: A suspension of Calu-6 cells is injected subcutaneously into the flank of each mouse.
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Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
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Randomization: Mice are randomized into treatment and control groups.
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Drug Administration: Rineterkib is administered orally at doses of 50 mg/kg and 75 mg/kg, either daily or every other day, for a total of 27 days.[3][5] The control group receives the vehicle solution.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the treatment groups to the control group.
In Vivo Formulation Preparation
This protocol details the preparation of a Rineterkib solution suitable for oral administration in animal studies.[3]
Objective: To prepare a clear, stable solution of Rineterkib for in vivo experiments.
Materials:
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Rineterkib hydrochloride
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
Procedure:
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Prepare a stock solution of Rineterkib in DMSO at a concentration of 50 mg/mL.
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For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
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Add 450 µL of Saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.
-
It is recommended to prepare this working solution fresh on the day of use.[5]
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for quantifying the inhibitory activity of Rineterkib against its target kinases (e.g., ERK2) in a biochemical context.
Objective: To determine the IC50 value of Rineterkib for a specific kinase.
Materials:
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Recombinant human ERK2 enzyme
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Kinase substrate (e.g., a specific peptide or protein like myelin basic protein)
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ATP (Adenosine triphosphate)
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Rineterkib hydrochloride (serially diluted)
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Assay buffer
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Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-anti-phospho-substrate antibody)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and assay buffer.
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Inhibitor Addition: Add serial dilutions of Rineterkib to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
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Reaction Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
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Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the Rineterkib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (General Protocol)
This protocol describes a common method to assess the effect of Rineterkib on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Rineterkib in a cancer cell line with an activated MAPK pathway (e.g., KRAS-mutant or BRAF-mutant cells).
Materials:
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Cancer cell line (e.g., Calu-6)
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Complete cell culture medium
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Rineterkib hydrochloride (serially diluted)
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Rineterkib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well. The reagent generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of Rineterkib concentration to determine the GI50 value.
Visualized Workflows and Relationships
Drug Discovery and Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like Rineterkib.
Caption: A standard preclinical workflow for characterizing a kinase inhibitor.
Logical Relationship Diagram
This diagram illustrates the logical cause-and-effect relationship from pathway dysregulation to the therapeutic action of Rineterkib.
Caption: Logical flow from pathway mutation to the therapeutic effect of Rineterkib.
References
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
